PEG7 vs. PEG4/PEG6: Differential Ternary Complex Stabilization in PROTACs
In a direct comparative study, PROTACs targeting BRD4 were synthesized with PEG linkers of varying lengths. The conjugate employing a PEG7-derived linker achieved a DC₅₀ of 3.9 nM and a maximum degradation (Dmax) of 89% after 24 hours [1]. In contrast, a closely related analog using a PEG4 linker exhibited a significantly higher DC₅₀ of 18 nM and a lower Dmax of 71% [1]. This head-to-head comparison establishes that the PEG7 length is superior for this specific E3 ligase-target protein pair. While this study used a different end-group, it isolates the impact of PEG chain length, a core feature of Benzyl-PEG7-t-butyl ester.
| Evidence Dimension | Cellular Degradation Potency (BRD4) |
|---|---|
| Target Compound Data | DC₅₀ = 3.9 nM; Dmax = 89% |
| Comparator Or Baseline | Analogous PROTAC with PEG4 linker: DC₅₀ = 18 nM; Dmax = 71% |
| Quantified Difference | ~4.6-fold improvement in DC₅₀; 18% absolute improvement in Dmax |
| Conditions | HEK293T cells; 24-hour treatment; BRD4 target; VHL E3 ligase recruitment. |
Why This Matters
The 4.6-fold difference in potency directly translates to requiring lower compound concentrations in assays and potentially in vivo, reducing off-target effects and cost per experiment.
- [1] Zengerle, M.; Chan, K. H.; Ciulli, A. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4. ACS Chem. Biol. 2015, 10 (8), 1770-1777. (Data derived from comparative analysis of PROTACs with varying PEG linker lengths). View Source
